3-methoxy-N,N-dimethyl-4-nitro-benzamide
Description
3-Methoxy-N,N-dimethyl-4-nitro-benzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a methoxy group at position 3, a nitro group at position 4, and an N,N-dimethylamide moiety. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in its use as a precursor for inhibitors targeting biological pathways . Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol.
The methoxy and nitro substituents create distinct electronic effects: the methoxy group donates electrons via resonance, while the nitro group withdraws electrons, influencing reactivity in synthetic applications such as C–H bond functionalization or catalytic cross-couplings .
Properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)10(13)7-4-5-8(12(14)15)9(6-7)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZUKDSLNQYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-methoxy-N,N-dimethyl-4-nitro-benzamide and related benzamide derivatives:
Table 1: Structural and Physical Properties of Comparable Benzamides
Key Comparisons:
Electronic Effects and Reactivity: The 3-methoxy-4-nitro substitution in the target compound creates a meta-directing electronic environment, differing from N,N-dimethyl-4-nitro-benzamide (3e), which lacks the electron-donating methoxy group. This makes the target compound more polarized, enhancing its suitability for reactions requiring electron-rich aryl intermediates (e.g., Suzuki-Miyaura couplings) .
Synthetic Utility :
- The N,N-dimethylamide group in the target compound and 3e facilitates solubility in polar aprotic solvents (e.g., DMF, dioxane), critical for homogeneous catalytic reactions .
- 4-Methoxy-N-(3-methylphenyl)benzamide lacks a nitro group, limiting its utility in redox-active reactions but enhancing stability for pharmaceutical applications .
Physicochemical Properties :
- The melting point of 3e (112–113°C) suggests higher crystallinity compared to the target compound, likely due to reduced steric hindrance from the absence of the 3-methoxy group .
- The molecular weight of the target compound is higher than 3e but lower than 4-methoxy-3-nitro-N-phenylbenzamide , reflecting differences in functional group complexity .
Biological Relevance :
- The target compound’s nitro group may confer bioactivity in medicinal chemistry contexts, similar to N-(3-methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide (3m) , which is used in kinase inhibitor synthesis .
- 4-Methoxy-N-(3-methylphenyl)benzamide demonstrates the role of lipophilic substituents (e.g., 3-methylphenyl) in enhancing blood-brain barrier penetration, a property less explored in nitro-substituted analogs .
Research Implications and Limitations
Further studies could explore:
- Crystallographic analysis to resolve steric and electronic interactions.
- Structure-activity relationship (SAR) studies against analogs like 3e and 3m to optimize pharmacological properties.
- Environmental and safety profiles , extrapolated from N,N-dimethyl-4-nitro-benzamide’s GHS data (e.g., handling precautions for nitroaromatic compounds) .
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